3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate . hexasodium salt 3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate . hexasodium salt
Brand Name: Vulcanchem
CAS No.: 129365-68-0
VCID: VC0145125
InChI: InChI=1S/C6H14FO14P3.6Na/c7-1-2(8)5(20-23(13,14)15)3(9)6(21-24(16,17)18)4(1)19-22(10,11)12;;;;;;/h1-6,8-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6/t1-,2+,3-,4+,5+,6+;;;;;;/m1....../s1
SMILES: C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])F)O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Molecular Formula: C6H8FNa6O14P3
Molecular Weight: 553.974

3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate . hexasodium salt

CAS No.: 129365-68-0

Cat. No.: VC0145125

Molecular Formula: C6H8FNa6O14P3

Molecular Weight: 553.974

* For research use only. Not for human or veterinary use.

3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate . hexasodium salt - 129365-68-0

Specification

CAS No. 129365-68-0
Molecular Formula C6H8FNa6O14P3
Molecular Weight 553.974
IUPAC Name hexasodium;[(1R,2R,3R,4R,5R,6S)-2-fluoro-3,5-dihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate
Standard InChI InChI=1S/C6H14FO14P3.6Na/c7-1-2(8)5(20-23(13,14)15)3(9)6(21-24(16,17)18)4(1)19-22(10,11)12;;;;;;/h1-6,8-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6/t1-,2+,3-,4+,5+,6+;;;;;;/m1....../s1
Standard InChI Key VFNWMLQRKXRHML-WWQPYMEFSA-H
SMILES C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])F)O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Introduction

Chemical Identity and Properties

Basic Information and Nomenclature

3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate hexasodium salt is a fluorinated derivative of inositol 1,4,5-trisphosphate with the fluorine atom positioned at the 3-carbon of the inositol ring. The compound is registered with CAS number 129365-68-0 . Its IUPAC name is hexasodium;[(1R,2R,3R,4R,5R,6S)-2-fluoro-3,5-dihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate, which precisely describes its stereochemical configuration and functional groups. This compound is also known by various synonyms, including D-myo-inositol 1,4,5-tris-phosphate,3-deoxy-3-fluor .

Physical and Chemical Properties

The compound features a unique structure with specific physical and chemical characteristics that make it valuable for biological research. The key properties of 3-deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate hexasodium salt are summarized in the following table:

PropertyValue
Molecular FormulaC6H8FNa6O14P3
Molecular Weight553.974 g/mol
Exact Mass553.85000
PubChem Compound ID71433845
Standard InChIInChI=1S/C6H14FO14P3.6Na/c7-1-2(8)5(20-23(13,14)15)3(9)6(21-24(16,17)18)4(1)19-22(10,11)12;;;;;;/h1-6,8-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6/t1-,2+,3-,4+,5+,6+;;;;;;/m1....../s1
Standard InChIKeyVFNWMLQRKXRHML-WWQPYMEFSA-H
LogP0.12280
PSA287.15000

The compound's structure includes a cyclohexyl core (the inositol ring) with three phosphate groups positioned at the 1, 4, and 5 carbon atoms. The distinctive feature is the fluorine atom at the 3-position, replacing a hydroxyl group found in the parent compound. The six sodium ions neutralize the negative charges of the phosphate groups, forming the hexasodium salt.

Synthesis and Preparation

Chemical Synthesis Approaches

The synthesis of 3-deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate hexasodium salt involves complex organic chemistry techniques. This compound is part of a broader class of fluorinated inositol analogs that have been synthesized to study structure-activity relationships in cellular signaling pathways . The preparation typically involves starting with suitable inositol precursors, followed by selective protection and deprotection steps to enable regioselective functionalization.

The absolute configuration of the diastereoisomeric camphanate of protected D-myo-inositol derivatives has been determined through single-crystal X-ray crystallography, which provides crucial information for the stereoselective synthesis of compounds like 3-deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate . This approach ensures the correct spatial arrangement of the phosphate groups and the fluorine atom, which is essential for the compound's biological activity.

Biological Activities and Applications

Cellular Signaling and Phosphatidylinositol Pathways

D-myo-inositol 1,4,5-trisphosphate (InsP₃) is a fundamental second messenger in cellular Ca²⁺ mobilization, and its fluorinated analog at the 3-position provides valuable insights into these signaling mechanisms . InsP₃ 3-kinase is a highly specific enzyme that binds InsP₃ in a specific orientation and phosphorylates it at the 3-hydroxyl group to generate inositol 1,3,4,5-tetrakisphosphate .

The 3-fluorinated analog serves as a useful tool to study these pathways because it can be incorporated into phosphatidylinositols while altering downstream signaling events. Research has shown that 1d-3-deoxy-3-fluoro-myo-inositol acts as a substrate for mammalian phosphatidylinositol synthase, enabling its incorporation into cellular phospholipids .

Apoptosis Enhancement in Transformed Cells

A particularly noteworthy finding is the compound's ability to enhance apoptosis specifically in transformed cells. When PyF cells were grown in the presence of 1d-3-deoxy-3-fluoro-myo-inositol (2 mM), the percentage of apoptotic cells increased nearly threefold compared to cells grown without the analog . In contrast, normal F111 cells showed no significant change in apoptosis rates under the same conditions.

This research suggests that blocking the PI 3-kinase pathway in cells transformed by wild-type polyomavirus drives them toward apoptosis, while normal cells are much less dependent on PI 3-kinase for survival . The following table summarizes these differential effects:

Cell TypeEffect of 3-Deoxy-3-fluoro-myo-inositol on GrowthEffect on Apoptosis
Normal F111 fibroblastsMinimal growth inhibitionNo significant change
Polyomavirus-transformed F111 fibroblasts (PyF)Marked growth inhibition~3-fold increase

Molecular Mechanisms and Structural Interactions

Enzyme Specificity and Binding Modes

Recent research has investigated the substrate promiscuity of inositol 1,4,5-trisphosphate kinase (IP3K), which typically phosphorylates InsP₃ with high specificity at its secondary 3-hydroxyl group . Studies using chemical biology approaches, including crystallography and computational docking, have revealed surprising flexibility in the enzyme's active site.

While 3-deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate lacks the 3-hydroxyl group that serves as the natural phosphorylation site, research has uncovered that structurally modified ligands can exploit active site plasticity, generating a helix-tilt that allows for alternative binding modes . This has implications for understanding how fluorinated analogs interact with relevant enzymes in the inositol phosphate metabolic pathway.

Comparison with Other Inositol Analogs

3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate belongs to a broader class of inositol analogs that have been synthesized to study structure-activity relationships. These include:

  • InsP₃ isomers or analogs

  • 3-substituted InsP₃ analogs with primary hydroxyl groups at the myo-inositol pseudo 3-position

  • Ribophostin or related analogs

The fluorine substitution at the 3-position creates distinctive electronic and steric properties that affect binding to target proteins. Unlike hydroxyl groups, fluorine cannot serve as a hydrogen bond donor but can act as a weak hydrogen bond acceptor, altering the compound's interactions with enzymes and receptors involved in inositol phosphate signaling.

Research Applications and Future Directions

Investigational Tools in Signal Transduction

3-Deoxy-3-fluoro-D-myo-inositol 1,4,5-trisphosphate hexasodium salt serves as a valuable tool in investigating signal transduction pathways, particularly those involving phosphatidylinositol 3-kinase. By selectively modulating these pathways, researchers can better understand their roles in cellular processes such as growth, survival, and programmed cell death .

The compound's ability to be incorporated into cellular phospholipids while altering downstream signaling makes it particularly useful for dissecting the specific contributions of different branches of inositol phosphate metabolism. This has applications in basic research as well as in developing targeted approaches for diseases where these pathways are dysregulated.

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